molecular formula C19H20N4O4S B2416343 N-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-1H-indole-3-carboxamide CAS No. 1226445-47-1

N-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-1H-indole-3-carboxamide

Cat. No.: B2416343
CAS No.: 1226445-47-1
M. Wt: 400.45
InChI Key: BHNZAKYZNDPMNK-UHFFFAOYSA-N
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Description

N-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-1H-indole-3-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that includes an indole core, a carboxamide group, and a sulfamoylphenethyl moiety, making it a subject of interest for various biochemical and pharmacological studies.

Properties

IUPAC Name

N-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c20-28(26,27)14-7-5-13(6-8-14)9-10-21-18(24)12-23-19(25)16-11-22-17-4-2-1-3-15(16)17/h1-8,11,22H,9-10,12H2,(H,21,24)(H,23,25)(H2,20,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNZAKYZNDPMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-1H-indole-3-carboxamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via a reaction between the indole derivative and an appropriate acyl chloride or anhydride.

    Attachment of the Sulfamoylphenethyl Moiety: This step involves the nucleophilic substitution reaction where the sulfamoylphenethyl amine reacts with the intermediate compound, forming the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohol derivatives.

    Substitution: The sulfamoylphenethyl moiety can participate in substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxidized indole derivatives, reduced alcohol forms, and substituted phenethyl derivatives, each with potential unique properties and applications.

Scientific Research Applications

Antimicrobial Activity

N-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-1H-indole-3-carboxamide has been investigated for its antimicrobial properties. Studies indicate that derivatives of indole compounds exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, research has shown that similar compounds demonstrate effectiveness exceeding that of traditional antibiotics like ampicillin and streptomycin .

Case Study:
In a comparative study, a series of indole-based compounds were synthesized and evaluated for their antimicrobial efficacy. The results indicated that certain derivatives displayed remarkable activity against resistant bacterial strains, suggesting the potential of this compound as a lead structure for antibiotic development .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. Research into sulfonamide derivatives has shown that they can act as selective inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Computational studies have identified several sulfonamide derivatives with promising COX-II inhibitory activity, which could be applicable in treating inflammatory diseases .

Data Table: COX-II Inhibitory Activity of Related Compounds

Compound NameIC50 (μM)Selectivity Index
Celecoxib0.789.51
PYZ160.5210.73

Cancer Research

The compound's potential role in cancer therapy is also noteworthy. Indole derivatives have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Study:
A recent study focused on the synthesis of indole-based compounds that exhibited cytotoxic effects on cancer cell lines. The findings revealed that specific modifications to the indole structure enhanced its anticancer activity, highlighting the importance of structural optimization in drug design .

Enzyme Inhibition

Research has indicated that this compound may function as an inhibitor of key enzymes involved in metabolic pathways. For instance, sulfonamide derivatives have been shown to inhibit carbonic anhydrases, which play critical roles in physiological processes such as respiration and fluid balance .

Data Table: Inhibitory Activity Against Carbonic Anhydrases

Compound NameInhibition Constant (KI)
Compound A42 nM
Compound B64.9 nM

Mechanism of Action

The mechanism by which N-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-1H-indole-3-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate these targets, leading to various biochemical and physiological responses. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)benzamide
  • N-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazole-2-carboxamide

Uniqueness

Compared to similar compounds, N-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-1H-indole-3-carboxamide stands out due to its indole core, which imparts unique electronic and steric properties. This uniqueness can lead to different biological activities and interactions, making it a valuable compound for further research and development.

Biological Activity

N-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-1H-indole-3-carboxamide, also known by its CAS number 1226445-47-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4O4SC_{19}H_{20}N_{4}O_{4}S, with a molecular weight of 400.5 g/mol. The compound features an indole core, which is often associated with various biological activities, including anticancer and anti-inflammatory effects.

Anticancer Potential

Research indicates that compounds with indole frameworks exhibit promising anticancer properties. Studies have shown that related compounds can induce apoptosis in cancer cells through various signaling pathways. For instance, indole derivatives have been reported to inhibit the proliferation of pancreatic cancer cells by activating apoptotic pathways, suggesting that this compound may exhibit similar effects.

Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound. The presence of the sulfonamide group in its structure suggests potential inhibitory activity against carbonic anhydrases (CAs), which are enzymes involved in various physiological processes, including pH regulation and ion transport. Studies on related sulfonamide compounds have demonstrated their efficacy as CA inhibitors, indicating that this compound may possess similar properties.

Case Studies and Experimental Data

  • Antioxidant Activity :
    • Compounds structurally similar to this compound have been evaluated for their antioxidant capabilities. For example, one study reported significant free radical scavenging activities in related oxadiazole derivatives, suggesting that the indole structure may contribute to antioxidant properties as well.
  • In Vitro Studies :
    • In vitro studies focusing on enzyme inhibition revealed that derivatives containing a sulfonamide moiety effectively inhibited enzymes such as cholinesterases and glucosidases. These findings suggest that this compound could similarly inhibit these enzymes, potentially leading to therapeutic applications in diabetes management and neurodegenerative diseases.
  • Molecular Docking Studies :
    • Molecular docking studies have been employed to predict the binding affinity of this compound to various target proteins. Such studies can provide insights into the mechanisms behind its biological activities and guide future drug design efforts.

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in pancreatic cancer cells
Enzyme InhibitionInhibits carbonic anhydrases
AntioxidantSignificant free radical scavenging

Q & A

Basic Questions

Q. What are the established synthetic methodologies for preparing indole-3-carboxamide derivatives, and how are intermediates purified?

  • Methodology :

  • Stepwise synthesis : Utilize coupling agents like TBTU (tetramethyl aminium tetrafluoroborate) for amide bond formation, as demonstrated in multi-step protocols (e.g., coupling 1H-indole-2-carboxylic acid with aminophenyl intermediates) .
  • One-pot synthesis : Employ sequential SNAr and cyclization reactions under basic conditions for efficiency, as shown in the synthesis of 2-amino-indole-3-carboxamides .
  • Purification : Use silica gel column chromatography with hexane:ethyl acetate gradients (e.g., 9:3 v/v) and confirm purity via TLC (Rf analysis) .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?

  • Techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR in DMSO-<i>d</i>6 to identify indole NH (δ 10–12 ppm), sulfonamide protons (δ 7–8 ppm), and carbonyl groups (δ 165–175 ppm) .
  • X-ray crystallography : Resolve 3D molecular geometry and hydrogen-bonding networks (e.g., π-π interactions in indole rings) .
  • Mass spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M–H]<sup>–</sup>) .

Q. What analytical methods are used to assess the purity of indole carboxamide derivatives post-synthesis?

  • Methods :

  • TLC : Monitor reaction progress using silica gel plates with hexane:ethyl acetate (9:3 v/v) .
  • HPLC : Quantify purity with C18 columns and UV detection at 254 nm .
  • Elemental analysis : Ensure <±0.5% deviation from theoretical C/H/N/S values .

Advanced Research Questions

Q. How can researchers optimize coupling reactions to improve yields in sulfonamide-containing indole carboxamides?

  • Strategies :

  • Coupling agents : Compare TBTU, HATU, or EDCI for amide bond efficiency; TBTU in DCM at 0–5°C reduces side reactions .
  • Solvent systems : Test polar aprotic solvents (DMF, DCM) for solubility and reactivity .
  • Stoichiometry : Optimize molar ratios (e.g., 1:1.2 for amine:carboxylic acid) to drive reactions to completion .

Q. What in silico approaches are recommended to predict target protein interactions?

  • Computational tools :

  • Molecular docking : Use AutoDock Vina or Schrödinger to model binding to EGFR or viral polymerases; prioritize compounds with low binding energies (e.g., –9.0 kcal/mol) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability (e.g., RMSD <2 Å) .
  • Pharmacophore modeling : Align indole-3-carboxamide scaffolds with known kinase inhibitors (e.g., gefitinib) to identify critical substituents .

Q. How should contradictory biological activity data between research groups be addressed?

  • Resolution steps :

  • Assay standardization : Validate protocols (e.g., MTT assays for cytotoxicity) using positive controls (e.g., doxorubicin) .
  • Compound purity : Reconfirm via HPLC (>95% purity) to exclude impurities affecting IC50 values .
  • Orthogonal assays : Cross-check kinase inhibition (e.g., EGFR) with Western blotting for phosphorylated targets .

Q. What structural modifications enhance EGFR inhibition in indole-3-carboxamide derivatives?

  • Design principles :

  • C5 substituents : Introduce 2-oxoethoxy groups (e.g., 6p in ) to improve hydrophobic interactions with EGFR’s ATP-binding pocket .
  • N-alkylation : Replace furan-2-ylmethyl with bulkier groups (e.g., benzyl) to modulate steric effects .
  • Synthetic route : Couple modified indole-3-carboxylic acids with sulfamoylphenethylamine via TBTU-mediated reactions .

Q. How can researchers elucidate binding modes with viral polymerases using computational/experimental techniques?

  • Integrated approach :

  • Docking : Identify key residues (e.g., Asp/His in active sites) using Glide XP .
  • Site-directed mutagenesis : Validate critical residues via plasmid-based expression in <i>E. coli</i> .
  • SPR assays : Measure binding kinetics (KD) with immobilized polymerase targets .

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